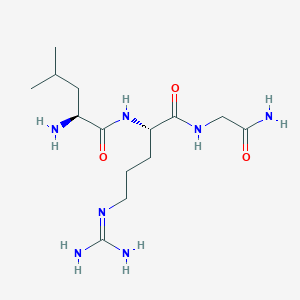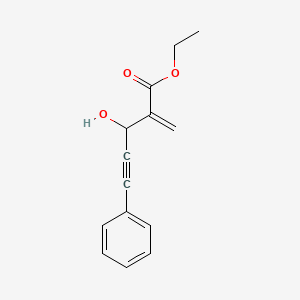![molecular formula C14H17F3 B14221590 [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene CAS No. 821799-24-0](/img/structure/B14221590.png)
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: is an organic compound that features a benzene ring substituted with a 3-ethyl-3-(trifluoromethyl)pent-4-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves the following steps:
Formation of the Pent-4-en-1-yl Intermediate: This step involves the preparation of the 3-ethyl-3-(trifluoromethyl)pent-4-en-1-yl intermediate through a series of reactions, including alkylation and halogenation.
Coupling with Benzene: The intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction. This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring is substituted with various functional groups. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which [3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene: can be compared with other similar compounds, such as:
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]phenol: Similar structure but with a hydroxyl group on the benzene ring.
[3-Ethyl-3-(trifluoromethyl)pent-4-en-1-yl]aniline: Similar structure but with an amino group on the benzene ring.
The uniqueness of This compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
821799-24-0 |
|---|---|
Molekularformel |
C14H17F3 |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
[3-ethyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C14H17F3/c1-3-13(4-2,14(15,16)17)11-10-12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3 |
InChI-Schlüssel |
JYRJCSUXFHQDQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
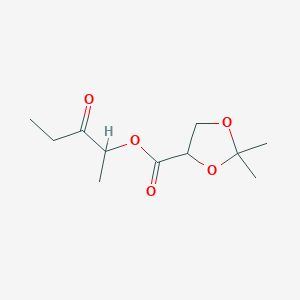
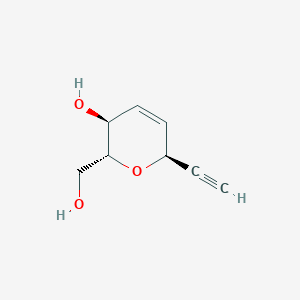
![Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14221553.png)
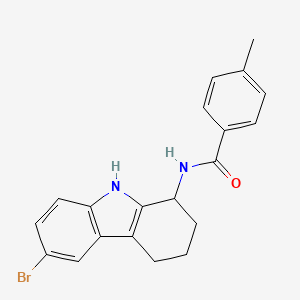
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)

